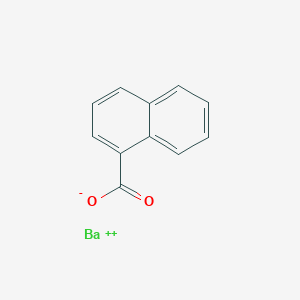

barium(2+);naphthalene-1-carboxylate

Description

Barium(2+);naphthalene-1-carboxylate is a metal-organic compound comprising a barium cation (Ba²⁺) coordinated to the deprotonated carboxylate group of naphthalene-1-carboxylic acid (1-naphthoic acid). Naphthalene-1-carboxylic acid (C₁₁H₈O₂) is a fused aromatic carboxylic acid with a carboxyl group at the 1-position of the naphthalene ring. Its barium salt likely exhibits low water solubility due to the high charge density of Ba²⁺, which strengthens ionic lattice interactions.

Properties

IUPAC Name |

barium(2+);naphthalene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O2.Ba/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H,(H,12,13);/q;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFANMKNQTJCCAV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)[O-].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BaO2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68514-62-5 | |

| Record name | Naphthenic acids, barium salts, reaction products with carbon dioxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Naphthenic acids, barium salts, reaction products with carbon dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.568 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Transition-Metal-Catalyzed Carboxylation

Palladium-mediated carboxylation of 1-iodonaphthalene with lithium formate in acetic anhydride achieves yields of 82–89%. Homogeneous and supported Pd catalysts exhibit comparable efficiency, though the reaction requires anhydrous conditions and generates stoichiometric amounts of lithium iodide. Alternative methods using cobalt carbonyl [Co₂(CO)₈] under carbon monoxide pressure yield 92% 1-naphthoic acid but necessitate propylene epoxide as a promoter. Nickel cyanide catalysts, while effective (60% yield), introduce toxicity concerns and extended reaction times (16 hours).

Oxidative Functionalization of Ketones

A two-step oxidative protocol converts 1'-naphthacetophenone to 1-naphthoic acid using iodine (I₂) and dimethyl sulfoxide (DMSO) in chlorobenzene at 130°C, followed by tert-butyl hydroperoxide (TBHP) treatment. This method achieves an 84% isolated yield and avoids transition metals, though it requires careful pH adjustment during workup.

Grignard Reagent-Based Carboxylation

1-Bromonaphthalene reacts with magnesium to form naphthylmagnesium bromide, which is subsequently treated with solid CO₂ or barium carbonate in tetrahydrofuran (THF). This approach yields up to 91% 1-naphthoic acid but demands strict anhydrous conditions and generates stoichiometric magnesium waste.

Table 1: Comparative Analysis of 1-Naphthoic Acid Synthesis Methods

| Method | Catalyst/Reagents | Yield (%) | Reaction Time (h) | Key Limitations |

|---|---|---|---|---|

| Pd-Catalyzed Carboxylation | Pd, LiO₂CH, (Ac)₂O | 82–89 | 3–5 | LiI byproduct, anhydrous conditions |

| Co₂(CO)₈ Carbonylation | Co₂(CO)₈, CO, MeI | 44–92 | 6–12 | High pressure, epoxide promoter |

| I₂/DMSO Oxidation | I₂, DMSO, TBHP | 84 | 6 | Multi-step pH adjustment |

| Grignard Carboxylation | Mg, CO₂/BaCO₃ | 60–91 | 8–16 | Moisture-sensitive, Mg waste |

Barium Salt Formation: Neutralization and Saponification

Direct Neutralization with Barium Hydroxide

1-Naphthoic acid reacts with aqueous barium hydroxide (Ba(OH)₂·8H₂O) in a 2:1 molar ratio under reflux. The reaction proceeds via:

Excess base is avoided to prevent colloidal suspensions, and the product is isolated by filtration after cooling.

Barium Carbonate Saponification

Adapting methods from sulfonate synthesis, barium carbonate (BaCO₃) reacts with 1-naphthoic acid in a hydrocarbon solvent (e.g., gasoline) at 60–90°C. The stoichiometric ratio of BaCO₃ to acid is critical (0.15–0.30:1 w/w), with excess carbonate ensuring complete neutralization. Post-reaction dehydration and solvent distillation yield a crystalline product.

Solvent Effects and Yield Optimization

Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates but complicate purification. Nonpolar solvents (e.g., chlorobenzene) improve crystallinity but require higher temperatures (100–130°C). Pilot-scale trials report 85–89% yields using BaCO₃ in refluxing xylene.

Table 2: Barium Salt Formation Conditions

| Method | Barium Source | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Aqueous Neutralization | Ba(OH)₂ | H₂O | 80–100 | 78–82 | 95–97 |

| Carbonate Saponification | BaCO₃ | Gasoline | 60–90 | 85–89 | 98–99 |

| Nonpolar Solvent | BaCO₃ | Xylene | 100–130 | 88–91 | 97–98 |

Industrial-Scale Challenges and Mitigation

Chemical Reactions Analysis

barium(2+);naphthalene-1-carboxylate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form barium carbonate and other by-products.

Reduction: It can be reduced under specific conditions to yield different barium-containing compounds.

Substitution: this compound can participate in substitution reactions where the naphthenate ligand is replaced by other ligands. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride.

Scientific Research Applications

barium(2+);naphthalene-1-carboxylate has a wide range of scientific research applications:

Chemistry: It is used as a catalyst in various organic synthesis reactions.

Biology: this compound is studied for its potential effects on biological systems, including its role in enzyme inhibition.

Medicine: Research is ongoing to explore its potential use in medical imaging and as a therapeutic agent.

Industry: It is used in the production of lubricants, corrosion inhibitors, and as a drying agent in paints and coatings

Mechanism of Action

The mechanism of action of barium naphthenate involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. In industrial applications, its effectiveness as a catalyst is due to its ability to facilitate the formation of reactive intermediates, thereby accelerating chemical reactions .

Comparison with Similar Compounds

Structural and Functional Analogues

Naphthalene-1-Carboxylic Acid (1-Naphthoic Acid)

- CAS Number: 86-55-5 (inferred from nomenclature in ).

- Molecular Formula : C₁₁H₈O₂.

- Properties: Melting point 160–162°C; soluble in ethanol and organic solvents.

- Reactivity : Serves as a precursor for esters (e.g., methyl naphthalene-1-carboxylate) and salts. demonstrates its use in synthesizing 2-(4-chlorophenyl)-2-oxoethyl naphthalene-1-carboxylate via a 95.7% yield reaction .

- Comparison : Unlike its barium salt, the free acid is more soluble in organic solvents and participates directly in esterification or cycloaddition reactions (e.g., low-yield cycloadducts in ) .

Naphthalene-1-Sulfonic Acid

- CAS Number : 85-47-2 .

- Molecular Formula : C₁₀H₈O₃S.

- Properties : Melting point 90°C (dihydrate); water-soluble; commercially available as sodium salt.

- Applications : Used in industrial processes (e.g., dyes, surfactants).

- Comparison: The sulfonate group (-SO₃H) confers higher water solubility and acidity compared to the carboxylate group in barium naphthalene-1-carboxylate.

2-(4-Chlorophenyl)-2-Oxoethyl Naphthalene-1-Carboxylate

- CAS Number: Not provided in .

- Molecular Formula : C₁₉H₁₃ClO₃.

- Properties : Crystalline solid with intermolecular C–H···O interactions; dihedral angle of 77.16° between aromatic planes .

- Reactivity : Used in photolysis and organic synthesis (e.g., oxazoles, benzoxazepines).

- Comparison : The ester derivative highlights the versatility of naphthalene-1-carboxylate in forming covalent bonds, whereas the barium salt’s ionic nature prioritizes solid-state stability over reactivity .

Physicochemical Properties

| Compound | Solubility | Melting Point | Key Interactions |

|---|---|---|---|

| Barium(2+);naphthalene-1-carboxylate | Low (water) | High (inferred) | Ionic lattice forces |

| 1-Naphthoic acid | Ethanol, organic | 160–162°C | Hydrogen bonding |

| Naphthalene-1-sulfonic acid | Water, alcohol | 90°C (dihydrate) | Sulfonate hydration |

| 2-(4-Cl-Ph)-2-oxoethyl ester | Organic solvents | Not reported | C–H···O van der Waals |

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing barium naphthalene-1-carboxylate with high purity?

- Methodology :

- Synthesis : Use a two-step process: (1) Prepare naphthalene-1-carboxylic acid via Friedel-Crafts acylation or carboxylation of naphthalene, followed by (2) neutralization with barium hydroxide under controlled pH (8–10) and temperature (60–80°C).

- Purification : Recrystallize from ethanol/water mixtures to remove unreacted precursors. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .

- Characterization : Confirm structure using FT-IR (carboxylate stretch at ~1,580 cm⁻¹) and ¹H/¹³C NMR (aromatic proton shifts at δ 7.2–8.5 ppm) .

Q. Which analytical techniques are most effective for characterizing the structural and thermal stability of barium naphthalene-1-carboxylate?

- Techniques :

- X-ray Diffraction (XRD) : Resolve crystal structure and confirm barium coordination geometry.

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (typically >300°C for similar carboxylates).

- Differential Scanning Calorimetry (DSC) : Identify phase transitions or melting points .

- Data Interpretation : Compare results with computational models (e.g., density functional theory) to validate bonding patterns .

Q. What in vitro models are suitable for preliminary toxicity screening of barium naphthalene-1-carboxylate?

- Models :

- Cell Lines : Use human lung epithelial cells (A549) or hepatocytes (HepG2) to assess cytotoxicity (via MTT assay) and oxidative stress (via ROS detection kits).

- Exposure Protocols : Apply concentrations ranging from 1 µM to 1 mM for 24–72 hours, with positive controls (e.g., naphthalene itself) .

- Confounding Factors : Account for solvent effects (e.g., DMSO ≤0.1% v/v) and batch-to-batch variability in compound purity .

Advanced Research Questions

Q. How can conflicting data on the environmental persistence of barium naphthalene-1-carboxylate be reconciled?

- Resolution Strategies :

- Study Design : Compare degradation rates under varying conditions (pH, UV exposure, microbial activity) using OECD Guideline 301B for ready biodegradability .

- Data Normalization : Standardize metrics (e.g., half-life in soil vs. water) and control for regional factors (e.g., organic matter content in soil) .

- Advanced Modeling : Apply fugacity models to predict partitioning across air, water, and soil phases based on log Kow and solubility data .

Q. What experimental strategies minimize confounding biases in long-term toxicity studies of barium naphthalene-1-carboxylate?

- Risk of Bias Mitigation :

- Randomization : Randomize dose groups and conceal allocation to prevent selection bias .

- Blinding : Blind researchers to treatment groups during data collection and analysis to reduce detection bias .

- Confounding Variables : Adjust for covariates (e.g., animal weight, litter effects) in statistical models .

- Example Framework :

| Bias Type | Mitigation Strategy |

|---|---|

| Selection Bias | Use stratified randomization |

| Detection Bias | Validate exposure via ICP-MS |

| Attrition Bias | Report exclusion criteria a priori |

Q. How can mechanistic studies elucidate the interaction of barium naphthalene-1-carboxylate with DNA or proteins?

- Approaches :

- Molecular Docking : Use AutoDock Vina to simulate binding affinity to DNA helicases or cytochrome P450 enzymes. Validate with isothermal titration calorimetry (ITC) .

- Genotoxicity Assays : Conduct comet assays (single-cell gel electrophoresis) to detect DNA strand breaks in treated lymphocytes .

- Metabolite Identification : Employ LC-MS/MS to characterize phase I/II metabolites in hepatic microsomes .

Methodological Best Practices

- Literature Search Optimization :

- Data Reproducibility :

- Share raw datasets (e.g., spectral files, dose-response curves) via repositories like Zenodo or Figshare .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.